molecular formula C8H8F3NO2S B11755542 Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

Cat. No.: B11755542
M. Wt: 239.22 g/mol
InChI Key: MUXXYNHICIGYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoroethyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves the reaction of 3-amino-2-thiophenecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Another approach involves the use of microwave-assisted synthesis, where 2-fluoro-5-(trifluoromethyl)benzonitrile reacts with methyl thioglycolate and triethylamine. This method provides a high yield of the target compound in a relatively short reaction time .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H8F3NO2S/c1-14-7(13)6-5(12)2-4(15-6)3-8(9,10)11/h2H,3,12H2,1H3

InChI Key

MUXXYNHICIGYHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)CC(F)(F)F)N

Origin of Product

United States

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